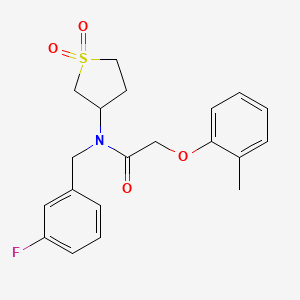

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(2-methylphenoxy)acetamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by three key structural motifs:

- 3-Fluorobenzyl substituent: The fluorine atom at the meta position on the benzyl ring modulates electronic properties and may enhance bioavailability or target affinity.

- 2-Methylphenoxy group: The ortho-methyl substituent on the phenoxy ring influences steric interactions and lipophilicity.

Properties

Molecular Formula |

C20H22FNO4S |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-2-(2-methylphenoxy)acetamide |

InChI |

InChI=1S/C20H22FNO4S/c1-15-5-2-3-8-19(15)26-13-20(23)22(18-9-10-27(24,25)14-18)12-16-6-4-7-17(21)11-16/h2-8,11,18H,9-10,12-14H2,1H3 |

InChI Key |

FJTPPWXSBHVVQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(2-methylphenoxy)acetamide typically involves multiple steps:

Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the dioxidotetrahydrothiophene intermediate.

Formation of the Methylphenoxyacetamide Moiety: This step involves the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid, which is then converted to its acyl chloride derivative.

Final Coupling Reaction: The acyl chloride derivative reacts with the intermediate containing the dioxidotetrahydrothiophene and fluorobenzyl groups to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(2-methylphenoxy)acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(2-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. Potential pathways include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could interact with cell surface receptors, altering signal transduction pathways.

Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenoxy Group

Compound BH37709 : 2-(3,4-Dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

- Key Difference: The phenoxy group has 3,4-dimethyl substituents instead of 2-methyl.

- Impact : Increased steric bulk and lipophilicity (molecular weight: 405.483 g/mol vs. ~361 g/mol for the target compound) may alter solubility or receptor-binding kinetics .

Compound BH37712 : 2-(2-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

- Key Difference : Chlorine replaces the methyl group at the ortho position.

- Impact : The electron-withdrawing chlorine atom increases polarity (molecular weight: 411.8749 g/mol) and may enhance metabolic stability compared to the methyl-substituted analog .

Compound from : N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide

- Key Differences: Fluorine at the ortho (vs. meta) position on the benzyl group. 4-Isopropylphenoxy (bulky, lipophilic) vs. 2-methylphenoxy.

Variations in the Benzyl Group

Compound BH37710 : N-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-ethyl-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

- Key Difference: Replaces the acetamide-phenoxy backbone with a benzofuran carboxamide.

- Impact: The benzofuran moiety introduces rigidity and aromaticity, which may enhance binding to planar receptor sites compared to the flexible phenoxy-acetamide structure .

Heterocyclic Core Modifications

Compounds from : Benzothiazole Acetamides (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide)

- Key Difference : Benzothiazole replaces the tetrahydrothiophene sulfone.

Compounds from : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Key Difference : Thiazole ring replaces the tetrahydrothiophene sulfone.

- Impact : The thiazole’s nitrogen atoms enable coordination with metal ions or hydrogen bonding, offering divergent pharmacological pathways compared to the sulfone group .

Chromatographic Behavior :

- Rf values for analogs range from 0.28 to 0.65 (), suggesting moderate-to-low polarity. The target compound’s 2-methylphenoxy group may result in an Rf closer to 0.32–0.65, depending on solvent systems .

Melting Points :

Key Structural Determinants of Function

- Fluorine Position : Meta-fluorine on the benzyl group balances electronic effects without excessive steric hindrance, unlike ortho-substituted analogs ().

- Phenoxy Substituents: Ortho-methyl groups optimize steric effects for target binding, while bulkier substituents (e.g., isopropyl) may hinder interaction .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C21H20FNO4S

- Molecular Weight : 401.5 g/mol

- IUPAC Name : N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-2-(2-methylphenoxy)acetamide

- Canonical SMILES : CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4

The compound's biological activity is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation markers, suggesting potential use in inflammatory disorders.

- Neuroprotective Effects : The inhibition of c-Fos protein expression, a marker for neuronal excitability, indicates possible neuroprotective roles in conditions like arthritis and chronic pain syndromes .

- Anticancer Activity : Some derivatives of thiophene compounds have been associated with anticancer properties, potentially through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs.

Case Study 1: Inhibition of c-Fos Expression

A study involving adjuvant-induced arthritic rats demonstrated that treatment with a related compound significantly inhibited the expression of c-Fos protein and mRNA in the brain regions associated with pain perception. This suggests that the compound may serve as a therapeutic agent for managing chronic pain conditions by modulating neuronal excitability .

Case Study 2: Anticancer Potential

Research on thiophene derivatives has indicated their potential in cancer therapy. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in various cancer cell lines, thereby highlighting their potential utility in oncological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.